molecular formula C15H10O6 B192513 Datiscetin CAS No. 480-15-9

Datiscetin

Cat. No.: B192513
CAS No.: 480-15-9
M. Wt: 286.24 g/mol
InChI Key: WCNLFPKXBGWWDS-UHFFFAOYSA-N
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Description

Datiscetin is a yellow plant dye from the flavonol group . It has exhibited inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA) and demonstrated antioxidant activity .


Synthesis Analysis

The biosynthesis of this compound has been proposed to proceed by a reaction similar to the synthesis of galangin from pinobanksin through the addition of a 2C–3C double bond to dihydrothis compound that is itself synthesized from pinobanksin .


Molecular Structure Analysis

This compound has a molecular formula of C15H10O6 . It has a molecular weight of 286.24 . The structure of this compound contains total 33 bond(s); 23 non-H bond(s), 14 multiple bond(s), 1 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 3 six-membered ring(s), 1 ten-membered ring(s), 1 ketone(s) (aromatic), 1 hydroxyl group(s), 3 aromatic hydroxyl(s), and 1 ether(s) (aromatic) .


Physical and Chemical Properties Analysis

This compound is a pale yellow compound . It is soluble in alcohol, ether, and other organic solvents, but practically insoluble in water . It is soluble in alkaline solutions with a yellow color .

Scientific Research Applications

  • Datiscetin Glycosides Discovery : this compound glycosides, including datiscanin, have been identified in the herbage of Datisca cannabina L.. These discoveries expand the known range of naturally occurring this compound glycosides (Zapesochnaya, Tyukavkina, & Shervashidze, 1982).

  • Antibiotic-Resistant Bacteria : this compound, among other flavonoids, has shown inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA). This suggests its potential as a therapeutic agent in combating antibiotic-resistant bacterial infections (Xu & Lee, 2001).

  • Biosynthesis Studies : Research has explored the biosynthesis of this compound in Datisca cannabina, providing insights into the metabolic pathways and precursors involved in its formation (Grambow & Grisebach, 1971).

  • Characterization of Major Flavonoids : this compound 3-rutinoside and galangin 3-rutinoside have been identified as major flavonoids in Datisca cannabina, contributing to the understanding of flavonoid profiles in this plant (Grisebach & Grambow, 1968).

  • Flavonoid Systematics : Studies on the flavonoid profiles of Datisca species revealed the presence of this compound and its derivatives, enhancing the understanding of flavonoid systematics in these plants (Bohm, 1988).

  • Lipid Peroxidation Inhibition : this compound, among other flavonoids, has been studied for its role in inhibiting lipid peroxidation, a process involved in cell damage and aging. This suggests its potential as an antioxidant agent (Mora, Payá, Ríos, & Alcaraz, 1990).

  • Natural Pigment Identification : this compound has been identified in natural pigments prepared from Datisca cannabina L., providing insights into its use in dyeing and pigment production (Deveoglu, Çakmakçi, Taşköprü, Torgan, & Karadag, 2012).

Future Directions

The future directions of Datiscetin research could involve further exploration of its antioxidant activity and its potential use as an antibacterial agent, particularly against methicillin-resistant Staphylococcus aureus (MRSA) . Further studies could also explore its potential applications in other areas of medicine and biology.

Biochemical Analysis

Biochemical Properties

Datiscetin is a tetrahydroxyflavone, a type of flavonoid . Flavonoids are known to interact with various enzymes, proteins, and other biomolecules. They play significant roles in biochemical reactions, often acting as antioxidants, enzyme inhibitors, and signaling molecules

Cellular Effects

They can modulate cell signaling pathways, affect gene expression, and alter cellular metabolism . For instance, they can inhibit the aggregation of amyloidogenic proteins, which is a pathological hallmark of various neurodegenerative diseases .

Molecular Mechanism

The molecular mechanism of this compound is not fully elucidated. It is known that flavonoids can exert their effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

This compound is a product of the phenylpropanoid pathway This pathway is responsible for the synthesis of a wide variety of plant secondary metabolites, including flavonoids

Properties

IUPAC Name

3,5,7-trihydroxy-2-(2-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O6/c16-7-5-10(18)12-11(6-7)21-15(14(20)13(12)19)8-3-1-2-4-9(8)17/h1-6,16-18,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCNLFPKXBGWWDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50197378
Record name Datiscetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50197378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480-15-9
Record name Datiscetin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Datiscetin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480159
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Datiscetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50197378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5,7-trihydroxy-2-(2-hydroxyphenyl)-4-benzopyrone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.857
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Record name DATISCETIN
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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